molecular formula C9H7N3O3S2 B2946448 Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate CAS No. 478261-72-2

Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate

Cat. No.: B2946448
CAS No.: 478261-72-2
M. Wt: 269.29
InChI Key: UHGANFPHVQEFFY-UHFFFAOYSA-N
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Description

Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a 1,2,3-thiadiazole ring via a carbonylamino (-NHCO-) linker. This structure combines sulfur- and nitrogen-containing rings, which are common in agrochemicals and pharmaceuticals due to their bioactivity and stability.

Properties

IUPAC Name

methyl 3-(thiadiazole-4-carbonylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S2/c1-15-9(14)7-5(2-3-16-7)10-8(13)6-4-17-12-11-6/h2-4H,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGANFPHVQEFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CSN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate typically involves the reaction of appropriate thiophene derivatives with 1,2,3-thiadiazol-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized synthetic routes that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

  • Thiadiazole ring (1,2,3-thiadiazol-4-ylcarbonyl)

  • Amide linkage (-NH-C(=O)-)

  • Methyl ester (-COOCH₃)

Each group contributes distinct reactivity:

Functional GroupReactivity ProfileExample Reactions
Thiadiazole ring Susceptible to ring-opening under acidic/basic conditions; participates in cycloadditionsNucleophilic substitution, [2+3] cycloaddition
Amide linkage Hydrolysis under acidic/basic conditions; potential for hydrogen bondingAcid-catalyzed hydrolysis to carboxylic acid
Methyl ester Hydrolysis to carboxylic acid; transesterification or aminolysisSaponification to free acid, ester exchange

Thiadiazole Ring Reactions

  • Nucleophilic Substitution
    The sulfur and nitrogen atoms in the thiadiazole ring may facilitate displacement reactions. For example:

    • Reaction with amines or thiols to form substituted derivatives.

    • Ring-opening under strong nucleophiles (e.g., Grignard reagents).

  • Cycloaddition
    The 1,2,3-thiadiazole moiety can act as a diene in [2+3] cycloadditions with electron-deficient alkynes or nitriles, forming fused heterocyclic systems .

Amide Hydrolysis

The amide bond linking the thiadiazole and thiophene rings may undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Produces 3-amino-2-thiophenecarboxylic acid and 1,2,3-thiadiazole-4-carboxylic acid.

  • Basic Hydrolysis : Generates corresponding carboxylate salts.

Ester Functionalization

The methyl ester group is prone to:

  • Saponification : Yielding the free carboxylic acid derivative under alkaline conditions.

  • Aminolysis : Reaction with amines to form substituted amides.

Comparative Reactivity with Analogues

Data from structurally similar compounds (e.g., Methyl 3-amino-4-methylthiophene-2-carboxylate ) suggest that:

  • Thiophene-based esters exhibit moderate stability under ambient conditions but hydrolyze readily in polar protic solvents .

  • Thiadiazole rings in related compounds are reactive toward electrophilic aromatic substitution at the 5-position due to electron-withdrawing effects.

Research Gaps and Limitations

No direct experimental data on this compound’s reactions were identified in the provided sources. Key uncertainties include:

  • Regioselectivity : Competing reactivity between thiadiazole and thiophene rings.

  • Catalytic Effects : Influence of transition metals on reaction pathways.

Proposed Experimental Directions

  • Hydrolysis Studies : Characterize ester and amide stability under varying pH.

  • Cross-Coupling Reactions : Explore Suzuki-Miyaura coupling at the thiophene ring.

  • Heterocyclic Functionalization : Investigate thiadiazole ring-opening with nucleophiles.

Scientific Research Applications

Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and material science.

  • Biology: Investigated for its potential biological activity and therapeutic effects.

  • Medicine: Explored for its use in drug development, particularly in the treatment of various diseases.

  • Industry: Employed in the synthesis of advanced materials and chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The thiadiazole ring interacts with biological targets, leading to various physiological responses. The exact mechanism of action may vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate with structurally analogous compounds, focusing on molecular features, applications, and research findings:

Compound Name Molecular Formula Key Substituents Applications/Mechanism Key Research Findings
This compound C₉H₇N₃O₃S₂ Thiophene-2-carboxylate; 1,2,3-thiadiazole-4-carbonylamino Likely herbicidal (inferred from structural analogs) No direct data; hypothesized to inhibit acetolactate synthase (ALS) like sulfonylureas
Thifensulfuron-methyl (Methyl 3-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate) C₁₂H₁₃N₅O₆S₂ Triazinylamino sulfonyl group ALS-inhibiting herbicide; used in corn for weed control 16.7% active ingredient in pre-emergence herbicides; requires co-formulation with other agents
Methyl 3-([(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino)-2-thiophenecarboxylate C₁₇H₁₅N₃O₃S Pyrazole-4-carbonylamino group Undisclosed (research chemical); potential pharmaceutical or agrochemical applications Molecular weight 341.38; supplied by Key Organics/Bionet Research
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate C₁₀H₁₁N₂O₄S Cyano, methoxyethyl, and amino groups Intermediate in synthesis of ranelic acid salts; pharmaceutical applications Industrial synthesis optimized for bivalent salt production

Structural and Functional Differences

Heterocyclic Core Variations: The target compound’s 1,2,3-thiadiazole moiety differs from Thifensulfuron-methyl’s triazine group. Pyrazole-substituted analogs (e.g., ) prioritize aromatic interactions, which may shift activity toward non-herbicidal applications, such as kinase inhibition in pharmaceuticals.

Substituent Impact on Bioactivity: Sulfonylurea derivatives like Thifensulfuron-methyl rely on sulfonyl bridges for ALS inhibition, whereas the target compound’s thiadiazole-carbonyl linker may alter substrate specificity or metabolic stability . The cyano and methoxyethyl groups in the ranelic acid precursor improve solubility, a feature absent in the target compound, suggesting differences in formulation requirements.

Synthetic and Regulatory Considerations: Thifensulfuron-methyl’s commercial use is well-documented, but the target compound lacks direct regulatory data.

Efficacy and Environmental Profile

  • Thifensulfuron-methyl : Effective at 16.7% concentration in pre-emergence herbicides but requires tank mixing with other ingredients (e.g., rimsulfuron) for broad-spectrum control .
  • Pyrazole Analogs: No efficacy data provided, but molecular weight (341.38 vs. 295.35 for the target compound) suggests differing bioavailability .
  • Environmental Persistence : Sulfonylureas like Thifensulfuron-methyl are prone to leaching, whereas thiadiazole-containing compounds may exhibit reduced mobility due to higher hydrophobicity.

Biological Activity

Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their broad spectrum of biological activities. They have been reported to exhibit:

  • Anticancer Activity : Effective against various cancer cell lines.
  • Antimicrobial Activity : Inhibitory effects against bacteria and fungi.
  • Anti-inflammatory Properties : Reducing inflammation in various models.
  • Enzyme Inhibition : Particularly as inhibitors of monoamine oxidase (MAO) and other enzymes.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of thiophene derivatives with thiadiazole moieties. The structure can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

1. Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives can induce apoptosis and cell cycle arrest in cancer cells. For instance:

CompoundCell LineIC50 (μM)
20bHepG-24.37 ± 0.7
20bA-5498.03 ± 0.5

These results indicate that this compound possesses significant cytotoxicity against hepatocellular carcinoma and lung cancer cell lines .

2. Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. A review highlighted their effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .

3. Enzyme Inhibition

Inhibitory activity against MAO enzymes has been noted for several thiadiazole derivatives:

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)
6b0.060 ± 0.002Not reported
Moclobemide0.100 ± 0.005Not reported

Compound 6b exhibited strong inhibition against MAO-A, indicating potential applications in treating depression and other neurological disorders .

Case Studies

Several case studies have explored the biological activities of thiadiazole derivatives:

  • Anticancer Studies : A study evaluated a series of new thiadiazoles for their anticancer properties against HepG-2 and A-549 cell lines, confirming significant cytotoxic effects .
  • Antimicrobial Efficacy : Research on various thiadiazole compounds demonstrated their ability to inhibit the growth of resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step coupling reaction. A thiophene carboxylate intermediate is first prepared, followed by conjugation with a 1,2,3-thiadiazole carbonyl moiety. Key steps include:

Thiophene Core Synthesis : Reacting methyl 3-amino-2-thiophenecarboxylate with a carbonylating agent (e.g., 1,2,3-thiadiazole-4-carbonyl chloride) under anhydrous conditions.

Coupling Reaction : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation .

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